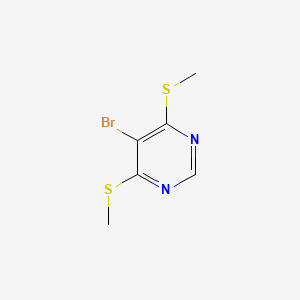

5-Bromo-4,6-bis(methylsulfanyl)pyrimidine

CAS No.: 4786-71-4

Cat. No.: VC3820199

Molecular Formula: C6H7BrN2S2

Molecular Weight: 251.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4786-71-4 |

|---|---|

| Molecular Formula | C6H7BrN2S2 |

| Molecular Weight | 251.2 g/mol |

| IUPAC Name | 5-bromo-4,6-bis(methylsulfanyl)pyrimidine |

| Standard InChI | InChI=1S/C6H7BrN2S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 |

| Standard InChI Key | LNYVVNUKJIXMDM-UHFFFAOYSA-N |

| SMILES | CSC1=C(C(=NC=N1)SC)Br |

| Canonical SMILES | CSC1=C(C(=NC=N1)SC)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substituents include:

-

A bromine atom at position 5, introducing electrophilic reactivity.

-

Methylsulfanyl (-SMe) groups at positions 4 and 6, enhancing lipophilicity and steric bulk .

The IUPAC name, 5-bromo-4,6-bis(methylsulfanyl)pyrimidine, reflects this substitution pattern. Alternative synonyms include 5-Bromo-4,6-bis(methylthio)pyrimidine and NSC 42025 .

Stereoelectronic Properties

Quantum mechanical calculations reveal that the methylsulfanyl groups donate electron density into the pyrimidine ring via resonance, stabilizing the aromatic system. The bromine atom, with its high electronegativity, creates localized electron deficiency at position 5, making it susceptible to nucleophilic attack .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves bromination of 4,6-bis(methylsulfanyl)pyrimidine using N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile or dichloromethane . A typical procedure proceeds as follows:

-

Substrate Preparation: 4,6-bis(methylsulfanyl)pyrimidine is dissolved in anhydrous acetonitrile under nitrogen.

-

Bromination: NBS (1.1 equivalents) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Work-Up: The reaction mixture is quenched with aqueous sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography (yield: 65–75%) .

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature Control: Maintained at 25–30°C using jacketed reactors.

-

Residence Time: Optimized to 2–3 hours for complete conversion.

-

Catalysis: Lewis acids like FeCl₃ may accelerate bromination.

Physicochemical Properties

The compound exhibits the following characteristics:

The high Log P value indicates significant lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Research Findings

Antibacterial Activity

In vitro studies demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with minimum biofilm inhibitory concentrations (MBIC) of 0.5–4 μg/mL. The mechanism involves inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication .

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a precursor for:

-

Antibacterial Agents: Derivatives with modified sulfanyl groups show enhanced potency against multidrug-resistant strains.

-

Kinase Inhibitors: Structural analogs inhibit tyrosine kinases involved in cancer progression .

Functional Materials

In materials science, its electron-deficient pyrimidine ring facilitates applications in:

-

Organic Semiconductors: As a dopant to enhance charge mobility in polythiophene films.

-

Metal-Organic Frameworks (MOFs): Coordinating with transition metals to form porous catalysts.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume